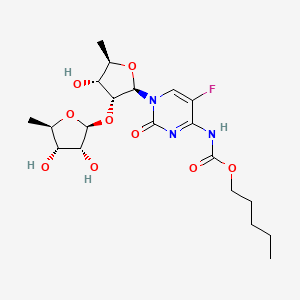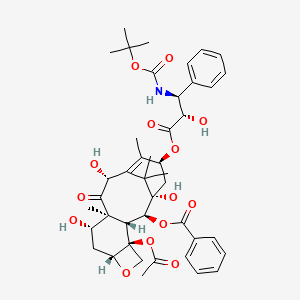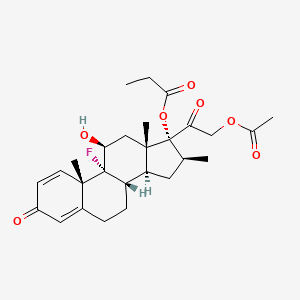
Bétamethasone 21-Acétate 17-Propionate
Vue d'ensemble
Description
Betamethasone 21-Acetate 17-Propionate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions. This compound is particularly effective in topical formulations for treating skin disorders due to its enhanced stability and prolonged activity.
Applications De Recherche Scientifique
Betamethasone 21-Acetate 17-Propionate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: Studied for its effects on cellular processes, including inflammation and immune response modulation.
Medicine: Extensively used in dermatology for the treatment of inflammatory skin conditions such as eczema, psoriasis, and dermatitis.
Industry: Utilized in the formulation of topical creams, ointments, and lotions for its potent anti-inflammatory properties.
Mécanisme D'action
Target of Action
Betamethasone 21-Acetate 17-Propionate is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors located in almost all cells of the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
Upon binding to its target glucocorticoid receptors, Betamethasone 21-Acetate 17-Propionate triggers a series of biochemical reactions. It inhibits neutrophil apoptosis and demargination, and suppresses NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . Furthermore, it promotes anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
The binding of Betamethasone 21-Acetate 17-Propionate to glucocorticoid receptors influences several biochemical pathways. One of the key pathways is the suppression of the inflammatory response. This is achieved by inhibiting the release of inflammation mediators and reducing the expression of cell adhesion molecules, thereby decreasing the migration of leukocytes to the site of inflammation .
Pharmacokinetics
Betamethasone 21-Acetate 17-Propionate is metabolized in the liver by CYP3A4 . The metabolism of betamethasone yields 6 metabolites, including processes like 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain . It has an elimination half-life of 36-54 hours and is excreted via the kidneys .
Action Environment
The action, efficacy, and stability of Betamethasone 21-Acetate 17-Propionate can be influenced by various environmental factors. For instance, the pH and temperature of the local environment can affect the stability and absorption of the drug. Moreover, individual factors such as the patient’s age, health status, and presence of other medications can also influence the drug’s action and efficacy .
Analyse Biochimique
Biochemical Properties
Betamethasone 21-Acetate 17-Propionate interacts with various biomolecules in the body. It has potent glucocorticoid activity and negligible mineralocorticoid activity . The compound binds to serum albumin and corticosteroid-binding globulin , indicating its interaction with these proteins.
Cellular Effects
Betamethasone 21-Acetate 17-Propionate has significant effects on various types of cells and cellular processes. It can be used topically to manage inflammatory skin conditions such as eczema, and parenterally to manage several disease states including autoimmune disorders . It influences cell function by suppressing virtually every component of the inflammatory process .
Molecular Mechanism
The molecular mechanism of action of Betamethasone 21-Acetate 17-Propionate involves its interaction with glucocorticoid receptors. It activates these receptors and initiates downstream effects that promote transcription of anti-inflammatory genes . This includes genes such as phosphoenolpyruvate carboxykinase (PEPCK) and IL-1-receptor antagonist .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
The effects of Betamethasone 21-Acetate 17-Propionate vary with different dosages in animal models . At low doses, it does not significantly increase tyrosine aminotransferase activity in rat liver. Higher doses produce a dose-related statistically-significant increase in this activity .
Metabolic Pathways
Betamethasone 21-Acetate 17-Propionate is involved in various metabolic pathways. It is metabolized in the liver by CYP3A4 . The metabolic processes include 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain .
Transport and Distribution
Betamethasone 21-Acetate 17-Propionate is transported and distributed within cells and tissues. It is extensively bound to plasma proteins, indicating its interaction with these transporters .
Subcellular Localization
Given its lipophilic nature and its interaction with intracellular glucocorticoid receptors, it is likely that it localizes to the cytoplasm before translocating to the nucleus upon binding to its receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 21-Acetate 17-Propionate involves the esterification of betamethasone with acetic acid and propionic acid. The reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.
Industrial Production Methods: In industrial settings, the production of Betamethasone 21-Acetate 17-Propionate is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and high yield. The final product is purified through crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Betamethasone 21-Acetate 17-Propionate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield betamethasone and the corresponding acids.
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Betamethasone, acetic acid, and propionic acid.
Oxidation: Various ketones and carboxylic acids.
Reduction: Alcohol derivatives of betamethasone.
Comparaison Avec Des Composés Similaires
Betamethasone 21-Acetate 17-Propionate is unique due to its dual esterification, which enhances its stability and prolongs its activity compared to other corticosteroids. Similar compounds include:
Betamethasone Dipropionate: Another esterified form of betamethasone with similar anti-inflammatory properties but different ester groups.
Betamethasone Valerate: A single ester form used in topical formulations with slightly different pharmacokinetic properties.
Dexamethasone: A closely related corticosteroid with similar anti-inflammatory effects but different structural modifications.
Betamethasone 21-Acetate 17-Propionate stands out due to its specific ester groups, which confer unique pharmacological properties, making it particularly effective in certain therapeutic applications.
Propriétés
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYZDNSUFNSFOL-JLWJLQCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741780 | |
| Record name | (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5514-81-8 | |
| Record name | Betamethasone 21-acetate 17-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005514818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAMETHASONE 21-ACETATE 17-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ44Y19OXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


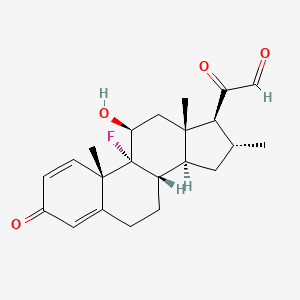

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)

![5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine](/img/structure/B601167.png)
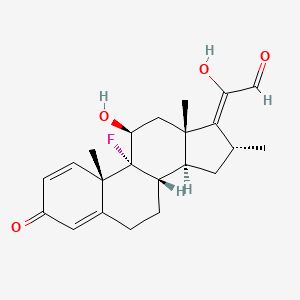
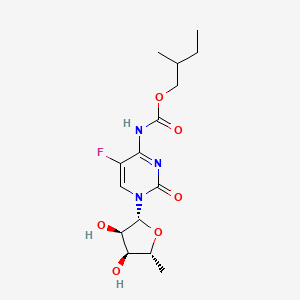
![pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B601171.png)
